O-(3-bromophenyl)hydroxylamine hydrochloride
Description
O-(3-Bromophenyl)hydroxylamine hydrochloride (CAS No. 159023-41-3) is a hydroxylamine derivative characterized by a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₇H₈BrNO·HCl (molecular weight: 238.51 g/mol), with structural features including a hydroxylamine group (-ONH₂) bound to a 3-bromobenzyl moiety . The compound is primarily utilized as a pesticide intermediate, reflecting its role in synthesizing bioactive molecules . Key identifiers include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
O-(3-bromophenyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIODZTWAKZFOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387003-36-2 | |
| Record name | O-(3-bromophenyl)hydroxylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of O-(3-bromophenyl)hydroxylamine hydrochloride typically involves the reaction of 3-bromonitrobenzene with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Amination
The hydroxylamine group acts as a nucleophile in substitution reactions. In the presence of electrophilic partners (e.g., alkyl halides or carbonyl compounds), it forms N–O or N–C bonds:
2.1. Alkylation
Reaction with benzyl halides generates O-alkylhydroxylamine derivatives. For example:
2.2. Oxime Formation
Condensation with ketones or aldehydes produces oximes, though this reactivity is less explored for aryl-substituted hydroxylamines .
Metal-Catalyzed Amination
O-(3-Bromophenyl)hydroxylamine hydrochloride serves as an aminating agent in transition-metal-catalyzed reactions:
3.1. Iron-Catalyzed Alkene Functionalization
In aqueous or alcoholic media, Fe-phthalocyanine catalysts enable the installation of amino groups onto alkenes. The reaction mechanism involves:
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Radical Generation : Homolytic cleavage of the N–O bond.
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Aminium Radical Addition : Attack on the alkene.
Example :
Aminooxygenation of styrenes yields β-amino alcohols or ethers, depending on the solvent .
4.1. Nucleophilic Substitution at the Aryl Bromide
The bromine substituent on the phenyl ring can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples are not documented in the provided sources. Theoretical studies suggest potential for Pd-catalyzed coupling if steric hindrance is minimized .
4.2. Acid-Base Behavior
The hydrochloride salt enhances solubility in polar solvents, facilitating proton transfer during reactions. Deprotonation generates a free hydroxylamine, which is more nucleophilic .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of hydroxylamines, including O-(3-bromophenyl)hydroxylamine hydrochloride, exhibit promising antiviral activity. For example, compounds derived from similar structures have shown efficacy against the H5N1 avian influenza virus. The mechanism often involves the inhibition of viral replication processes, making these compounds candidates for further development as antiviral agents .
Antibacterial Properties
Studies have demonstrated that certain hydroxylamine derivatives possess antibacterial properties. For instance, this compound has been evaluated for its potential to inhibit urease activity in uropathogenic bacteria like Klebsiella pneumoniae, suggesting its role as a therapeutic agent in treating urinary tract infections .
Organic Synthesis
Reagent in Synthetic Pathways
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various nitrogen-containing heterocycles, such as pyrazoles and oxadiazoles. These compounds are often explored for their biological activities, including anti-inflammatory and anticancer properties .
Formation of Azo Compounds
The compound can also participate in azo coupling reactions, leading to the formation of azo dyes and pigments. This application is particularly relevant in the textile and food industries, where azo compounds are used for coloring purposes .
Analytical Chemistry
Analytical Reagent
In analytical chemistry, this compound is used as a reagent for the determination of carbonyl compounds through derivatization methods. The formation of stable oxime derivatives facilitates the quantification of aldehydes and ketones using chromatographic techniques .
Data Table: Summary of Applications
Case Studies
- Antiviral Research : A study conducted on various hydroxylamine derivatives highlighted the antiviral properties against H5N1 virus strains, showcasing this compound's potential as a lead compound in antiviral drug development.
- Antibacterial Evaluation : In laboratory tests assessing urease inhibition, this compound demonstrated significant antibacterial activity against Klebsiella pneumoniae, indicating its potential use in treating infections caused by ureolytic bacteria.
- Synthetic Applications : Researchers employed this compound in synthesizing novel pyrazole derivatives that exhibited anti-inflammatory effects, thus expanding its utility in drug discovery.
Mechanism of Action
The mechanism of action of O-(3-bromophenyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between O-(3-bromophenyl)hydroxylamine hydrochloride and related hydroxylamine derivatives:
Key Comparative Insights :
Fluorinated Derivatives: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride exhibits enhanced stability and volatility due to fluorine’s electronegativity, making it suitable for analytical derivatization .
Melting Points and Physicochemical Properties :
- Fluorinated compounds (e.g., pentafluoro and 3-fluoro derivatives) display higher melting points (215–225°C), likely due to increased crystallinity from halogen interactions .
- This compound’s melting point is unspecified, but bromine’s polarizability may contribute to distinct solubility profiles compared to lighter halogens .
Applications :
- Analytical Chemistry : Pentafluorobenzyl derivatives are widely used in GC-MS for aldehyde detection due to their electron-capture properties .
- Pharmaceuticals : Methoxy and cyclopropylmethyl variants serve as intermediates in drug synthesis, targeting enzymes like aldose reductase .
- Agrochemicals : The brominated compound’s role as a pesticide intermediate highlights bromine’s utility in bioactive molecule design .
Biological Activity
O-(3-Bromophenyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula CHBrClNO. It is a derivative of hydroxylamine, characterized by the substitution of the hydroxylamine group with a 3-bromobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth. The mechanism is believed to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function and leading to cell death .
Anticancer Potential
This compound has also shown promise as an anticancer agent . In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance, it exhibited cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cell lines (MDA-MB-231), among others . The compound's mechanism of action in cancer cells may involve induction of apoptosis and inhibition of cell migration, although further elucidation is necessary to fully understand its pathways .
The biological activity of this compound can be attributed to its unique structural features. The bromobenzyl group enhances the compound's lipophilicity, facilitating cellular uptake. Upon entering cells, the hydroxylamine moiety can undergo redox reactions, leading to the formation of reactive intermediates that modify critical biomolecules such as proteins and nucleic acids .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| O-Benzylhydroxylamine hydrochloride | Lacks bromine atom | Moderate antimicrobial activity |
| O-Phenylhydroxylamine hydrochloride | Contains a phenyl group instead of bromobenzyl | Limited anticancer properties |
| O-(4-Bromobenzyl)hydroxylamine hydrochloride | Bromine atom in para position | Similar anticancer activity |
The presence of the bromine atom in the meta position in this compound may enhance its reactivity and biological activity compared to its analogs .
Study 1: Anticancer Activity
In a study evaluating various hydroxylamine derivatives for anticancer properties, this compound was found to have an IC value of 5.8 µM against HeLa cells, indicating significant cytotoxicity. The study suggested that this compound could serve as a lead for developing new anticancer therapeutics .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for O-(3-bromophenyl)hydroxylamine hydrochloride, and what factors influence yield?
this compound is typically synthesized via nucleophilic substitution. For example, reacting 3-bromophenylmethyl chloride with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide under mild conditions (room temperature) is a standard method . Alkaline conditions (e.g., sodium acetate buffer) are critical for oxime formation, as seen in analogous syntheses where hydroxylamine hydrochloride reacts with carbonyl compounds to generate intermediates like oximes . Yields depend on reaction time, stoichiometry, and purity of starting materials. Contaminants like residual solvents or unreacted reagents can reduce efficiency, necessitating rigorous purification via recrystallization or column chromatography .
Q. How is this compound utilized in the preparation of oximes and hydroxamic acids?
This compound acts as a hydroxylamine donor in organic synthesis. For oxime formation, it reacts with ketones or aldehydes under weakly acidic or neutral conditions. For hydroxamic acids, it couples with activated carboxylic acids (e.g., using carbodiimides like EDC) to form stable hydroxamate bonds. A notable example is its use in synthesizing N-hydroxy phenazine carboxamide derivatives, where coupling with 9-chlorophenazine-1-carboxylic acid achieved 60% yield after deprotection . Reaction optimization includes controlling pH and temperature to minimize side reactions like over-oxidation .
Q. What role does this compound play as a monoamine oxidase (MAO) inhibitor in biochemical studies?
Hydroxylamine derivatives are potent MAO inhibitors, blocking enzymatic activity by competing with substrates. At 1 mM concentration, hydroxylamine hydrochloride inhibits 99.8% of MAO activity in vitro, making it valuable for studying neurotransmitter metabolism . Researchers use it to model MAO-dependent pathways in neurological diseases, but its bromophenyl substituent may alter pharmacokinetics (e.g., membrane permeability) compared to simpler analogs. Dose-response studies and enzyme kinetics (e.g., IC₅₀ determination) are critical for validating specificity .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s reactivity in nucleophilic additions or coupling reactions?
The electron-withdrawing bromine atom on the phenyl ring enhances the electrophilicity of adjacent groups, facilitating nucleophilic attacks. For instance, in Sonogashira coupling or Pd-catalyzed reactions, the bromine acts as a directing group, improving regioselectivity . However, steric hindrance from the bulky substituent can reduce reaction rates in crowded environments (e.g., multi-component reactions). Comparative studies with non-halogenated analogs show lower yields in some cases, highlighting a trade-off between electronic activation and steric effects .
Q. How can reaction conditions be optimized for coupling this compound with carbonyl compounds or heterocycles?
Key parameters include:
- Catalyst selection : Pd(II)/Cu(I) systems enhance cross-coupling efficiency in Sonogashira reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while dichloromethane is preferred for acid-sensitive reactions .
- Temperature control : Mild heating (40–60°C) balances reaction speed and side-product formation . A case study achieved 75% yield in synthesizing tetrazolinone derivatives by substituting O-phenylhydroxylamine with O-(3-chlorobenzyl)hydroxylamine hydrochloride under optimized Pd catalysis .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl group integration) and detects impurities like unreacted hydroxylamine .
- HPLC-MS : Quantifies purity (>95% by area under the curve) and identifies degradation products (e.g., oxidation to nitro compounds) .
- Elemental analysis : Validates stoichiometry (C, H, N, Br, Cl) to ensure correct salt formation . Discrepancies in melting points or spectral data across studies often arise from polymorphic forms or hydration states, requiring differential scanning calorimetry (DSC) for resolution .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. MAO inhibition) be addressed?
Divergent results often stem from:
- Assay conditions : Varying pH or temperature alters compound stability. For example, MAO inhibition assays require strict anaerobic conditions to prevent hydroxylamine degradation .
- Structural analogs : Minor substituent changes (e.g., chloro vs. bromo) significantly impact bioactivity. A study on isoxazoline derivatives showed that brominated compounds had 2–4× higher antibacterial activity than chlorinated analogs .
- Cell line specificity : Activity in glioma cells (U87MG) may not translate to bacterial models due to differences in membrane transporters . Meta-analyses comparing multiple studies and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
